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Introduction

Vimirogant hydrochloride (formerly VTP-43742) is an orally active, potent, and selective
small molecule inhibitor of the Retinoic acid receptor-related Orphan Receptor gamma t
(RORyt). RORVyt is a key transcription factor in the differentiation and function of T helper 17
(Th17) cells, which are critical drivers of inflammation in a variety of autoimmune diseases. By
inhibiting RORyt, Vimirogant suppresses the production of pro-inflammatory cytokines, most
notably Interleukin-17A (IL-17A), offering a promising therapeutic approach for conditions such
as psoriasis and other autoimmune disorders. This technical guide provides a comprehensive
overview of the available pharmacokinetic and bioavailability data for oral Vimirogant
hydrochloride, based on findings from early-phase clinical trials.

Pharmacokinetic Profile

The pharmacokinetic properties of oral Vimirogant hydrochloride have been evaluated in
Phase I clinical studies, including a single ascending dose (SAD) trial in healthy volunteers and
a multiple ascending dose (MAD) trial in both healthy volunteers and patients with psoriasis.

Data Presentation

While specific quantitative data for Cmax, Tmax, and AUC from the clinical trials are not
publicly available, the following tables summarize the key pharmacokinetic characteristics and
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study design parameters that have been disclosed.

Table 1: Summary of Oral Vimirogant Hydrochloride Pharmacokinetics

Parameter Finding Source

) ) Approximately 30 hours in
Terminal Half-Life (t%2) [1112]
healthy volunteers (SAD study)

Demonstrated across a 60-fold
) ) dose range (30 mg to 2000
Dose Proportionality ) [1][2]
mg) in healthy volunteers (SAD

study)

] ) Supported once-daily oral
Dosing Regimen o [1]
administration

Bi labilit Specific oral bioavailability
ioavailabili
Y data is not publicly available.

Table 2: Overview of Phase | Clinical Studies for Vimirogant Hydrochloride
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Study

] Population
Design

Number of
Participants

Dose Range

Clinical
Key )
T Trial
Findings .
Identifier

Single
) Healthy
Ascending

Dose (SAD)

Volunteers

53

30mgto
2000 mg (7
dose levels)

Safe and
generally
well-
tolerated,;
dose- Not specified
proportional

pharmacokin

etics; ~30-

hour half-life.

] Healthy
Multiple
) Volunteers &
Ascending

Dose (MAD)

Psoriasis

Patients

40 Healthy
Volunteers,
34 Psoriasis

Patients

100 mg to
1400 mg/day
for 10 days (5

dose levels)

Safe and

generally

well-

tolerated,;

sustained NCT0255570
>90% 9

inhibition of

IL-17A

secretion at

higher doses.

Experimental Protocols

Detailed methodologies for the key clinical and pharmacodynamic assessments are crucial for

the interpretation of the study outcomes.

Phase | Clinical Trial Methodology

The clinical evaluation of Vimirogant hydrochloride was conducted through randomized,

double-blind, placebo-controlled studies.

e Single Ascending Dose (SAD) Study:
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o Objective: To assess the safety, tolerability, and pharmacokinetics of single oral doses of
Vimirogant.

o Design: Healthy volunteers were enrolled and assigned to one of seven dose cohorts,
ranging from 30 mg to 2000 mg, or a matching placebo. Blood samples were collected at
predetermined time points to characterize the pharmacokinetic profile. Safety and
tolerability were monitored throughout the study.

e Multiple Ascending Dose (MAD) Study (NCT02555709):

o Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
multiple oral doses of Vimirogant in healthy volunteers and patients with moderate to
severe psoriasis.

o Design: The study consisted of two parts. In the first part, healthy volunteers were enrolled
into one of five dose cohorts (ranging from 100 mg to 1400 mg) and received Vimirogant
or placebo once daily for 10 days. The second part enrolled patients with psoriasis who
received multiple doses of Vimirogant. Pharmacokinetic and pharmacodynamic (inhibition
of IL-17A) assessments were conducted.

Ex Vivo Whole Blood Assay for IL-17A Inhibition

A key pharmacodynamic measure in the clinical development of Vimirogant was its ability to
inhibit the production of IL-17A. This was assessed using an ex vivo whole blood assay.

 Principle: The assay measures the amount of IL-17A secreted by immune cells in a whole
blood sample after stimulation in the presence of the study drug.

o Methodology (based on similar published protocols):

o Blood Collection: Whole blood samples were collected from study participants at various
time points after the administration of Vimirogant or placebo.

o Stimulation: The whole blood was diluted and stimulated with a combination of mitogens
(e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin) and cytokines (e.g., IL-23) to
induce the production of IL-17A from Th17 cells.
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o Incubation: The stimulated blood samples were incubated for a specified period (e.g., 24-

72 hours) to allow for cytokine secretion.

o Measurement: After incubation, the plasma was separated, and the concentration of IL-
17A was guantified using a sensitive immunoassay, such as an enzyme-linked

immunosorbent assay (ELISA).

o Analysis: The percentage of inhibition of IL-17A secretion in samples from participants
treated with Vimirogant was calculated relative to the placebo-treated participants. In the
Vimirogant clinical trials, a dose-dependent suppression of IL-17A production of over 90%
was observed, and this effect was sustained for a full 24 hours in all but the lowest dose
cohort in the MAD study.[1][2]

Mandatory Visualizations
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Caption: Vimirogant inhibits RORyt, blocking IL-17A gene transcription and subsequent

inflammation.

Experimental Workflow: Ex Vivo IL-17A Inhibition Assay
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Caption: Workflow for measuring IL-17A inhibition in whole blood from subjects treated with
Vimirogant.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b14010261?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Oral Vimirogant hydrochloride has demonstrated a pharmacokinetic profile suitable for once-
daily dosing, with a terminal half-life of approximately 30 hours and dose-proportional exposure
in early-phase clinical trials. While specific bioavailability and detailed pharmacokinetic
parameters (Cmax, Tmax, AUC) are not publicly available, the pharmacodynamic data strongly
support its mechanism of action as a potent RORyt inhibitor, effectively suppressing IL-17A
production. The favorable safety and tolerability profile in these initial studies warranted further
investigation of Vimirogant in patients with autoimmune diseases. This technical guide provides
a summary of the currently accessible data and methodologies for professionals in the field of
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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